REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]#[C:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[C:12]1([C:11]#[C:10][CH2:9][CH2:8][NH2:7])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|
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Name
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(4-phenyl-but-3-ynyl)-carbamic acid tert-butyl ester
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Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC#CC1=CC=CC=C1)=O
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile materials were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |